molecular formula C25H17NO2 B10889021 2-[(1-benzyl-1H-indol-3-yl)methylidene]-1H-indene-1,3(2H)-dione

2-[(1-benzyl-1H-indol-3-yl)methylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B10889021
M. Wt: 363.4 g/mol
InChI Key: BYRLVJAXQTYQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 2-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE typically involves a multi-step process. One common synthetic route includes the condensation of benzaldehyde, 1,3-indenedione, and indole. This reaction is often carried out under basic conditions, using a catalyst such as piperidine . The reaction conditions must be carefully controlled to ensure the formation of the desired product and to minimize side reactions.

Chemical Reactions Analysis

2-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, leading to the modulation of signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C25H17NO2

Molecular Weight

363.4 g/mol

IUPAC Name

2-[(1-benzylindol-3-yl)methylidene]indene-1,3-dione

InChI

InChI=1S/C25H17NO2/c27-24-20-11-4-5-12-21(20)25(28)22(24)14-18-16-26(15-17-8-2-1-3-9-17)23-13-7-6-10-19(18)23/h1-14,16H,15H2

InChI Key

BYRLVJAXQTYQBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.